2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride
Overview
Description
2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride is a synthetic organic compound Its structure includes a methylamino group and a methyl-substituted piperidine ring, making it an interesting subject for various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride typically involves a series of chemical reactions starting from basic organic molecules. One common method includes the alkylation of piperidine with a suitable methylated amine. The hydrochloride salt form is achieved by treating the base with hydrochloric acid under controlled conditions to ensure purity and stability.
Industrial Production Methods: In an industrial setting, the production is scaled up using batch or continuous processes. The reactions are conducted in large reactors with precise control over temperature, pressure, and pH to maximize yield and minimize impurities. The product is then purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride undergoes various chemical reactions such as:
Oxidation: : Conversion into oxo derivatives using oxidizing agents like potassium permanganate.
Reduction: : Produces amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: : Halogenation, sulfonation, and nitration are common.
Common Reagents and Conditions: Common reagents include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, sulfuric acid, nitric acid.
Major Products: The major products formed depend on the reaction conditions:
Oxidation: : Ketones and carboxylic acids.
Reduction: : Secondary or tertiary amines.
Substitution: : Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. It's often used in studies exploring new synthetic pathways and reaction mechanisms.
Biology: Its biological applications include acting as a precursor for pharmaceutical compounds. Researchers explore its potential in drug development due to its unique structure.
Medicine: In medicine, derivatives of this compound are investigated for potential therapeutic effects. Its structure provides a basis for the development of drugs targeting specific receptors or enzymes.
Industry: Industrially, the compound is used in the production of specialty chemicals. Its derivatives can be used as intermediates in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in the body. The primary mechanism involves binding to receptors or enzymes, altering their activity. This can lead to changes in biochemical pathways, resulting in physiological effects. The exact molecular targets and pathways are identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(Ethylamino)-1-(3-ethyl-1-piperidinyl)-1-ethanone hydrochloride
2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride
2-(Ethylamino)-1-(2-ethyl-1-piperidinyl)-1-ethanone hydrochloride
Comparison: Compared to its analogs, 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride exhibits unique properties such as enhanced binding affinity to specific molecular targets. Its methyl groups increase lipophilicity, influencing its pharmacokinetics and pharmacodynamics. These unique aspects make it a compound of significant interest in both research and industry.
Properties
IUPAC Name |
2-(methylamino)-1-(3-methylpiperidin-1-yl)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8-4-3-5-11(7-8)9(12)6-10-2;/h8,10H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRDEQCZEMWYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.